molecular formula C14H11Cl3 B1199746 1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane CAS No. 6952-08-5

1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane

Cat. No.: B1199746
CAS No.: 6952-08-5
M. Wt: 285.6 g/mol
InChI Key: WGVZTXVTROOVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2,2-dichloro-1-phenylethyl)benzene is a diarylmethane.

Scientific Research Applications

Fluorination Reactions

  • Synthesis of Fluorinated Compounds : Research demonstrates the synthesis of fluorinated compounds through the reaction of substituted (difluoroiodo)arenes with 1-phenyl-1-(m-chlorophenyl)ethylene, leading to compounds like 1,1-difluoro-1-(m-chlorophenyl)2-phenylethane (Gregorčič & Zupan, 1977).

Environmental Degradation and Toxicology

  • Catalytic Degradation Method : A study established a method using the Pd/C–Et3N system for the catalytic degradation of DDT and its isomers, leading to less toxic compounds such as 1,1-dichloro-2,2-diphenylethane (Monguchi, Kume & Sajiki, 2006).
  • Impact on Development of Male Genitalia : DDE's potential impact on male offspring's genital development was studied, revealing a relationship between maternal DDE levels and conditions like cryptorchidism and hypospadias (Longnecker et al., 2002).

Chemical Reactions and Properties

  • Oxidation Reactions : Research on the oxidation of related compounds like 2-chloro-1-phenylethane-1,1-dithiol has led to the formation of various compounds, indicating the reactivity and potential for diverse chemical transformations (Shagun et al., 2004).
  • Dehydrohalogenation Studies : Investigations into the dehydrohalogenation of DDT to form DDX, a process used for its estimation, have been conducted (Wain & Martin, 1947).

Environmental and Health Implications

  • Metabolism in Vivo : Studies have explored the metabolism of DDT and its derivatives in vivo, such as in chicks, providing insights into environmental and biological processing of these compounds (Abou-Donia & Menzel, 1968).
  • Polarisability and Conformation Studies : Measurements of polarity and polarisability in compounds like DDT have provided information on their solution conformations, useful in understanding their environmental behavior and interactions (Calderbank, Fèvre & Pierens, 1970).

Analytical Chemistry and Detection Methods

  • Detection in Human Milk : An enzyme-linked immunosorbent assay was developed for detecting DDE in human milk, highlighting its persistence and bioaccumulation in the environment (Hongsibsong et al., 2012).

Environmental Health and Regulation

  • Induction of Rat Hepatic Cytochrome P450 : DDE induces rat hepatic cytochrome P450 expression through the activation of nuclear receptors, illustrating its potential impact on metabolism and toxicity (Wyde et al., 2003).

Properties

CAS No.

6952-08-5

Molecular Formula

C14H11Cl3

Molecular Weight

285.6 g/mol

IUPAC Name

1-chloro-4-(2,2-dichloro-1-phenylethyl)benzene

InChI

InChI=1S/C14H11Cl3/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13-14H

InChI Key

WGVZTXVTROOVLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl

6952-08-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane
Reactant of Route 2
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane
Reactant of Route 3
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane
Reactant of Route 4
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane
Reactant of Route 5
Reactant of Route 5
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane
Reactant of Route 6
Reactant of Route 6
1,1-Dichloro-2-(p-chlorophenyl)-2-phenylethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.